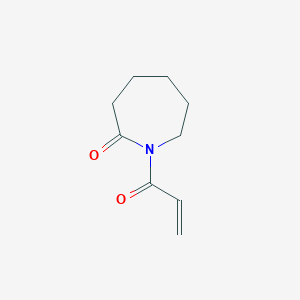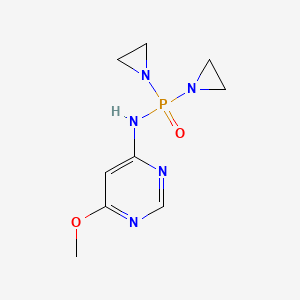
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-methoxy-4-pyrimidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-methoxy-4-pyrimidinyl)- is a complex organic compound that features a phosphinic amide group bonded to aziridine and pyrimidine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-methoxy-4-pyrimidinyl)- typically involves the reaction of a phosphinic acid derivative with aziridine and a pyrimidine derivative. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. For example, the use of a base such as triethylamine can help in the deprotonation step, while solvents like dichloromethane or tetrahydrofuran may be used to dissolve the reactants.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. Safety measures would also be crucial due to the reactive nature of aziridine.
化学反応の分析
Types of Reactions
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-methoxy-4-pyrimidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aziridine or pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phosphine oxides, while substitution reactions could result in various substituted derivatives.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Could be used in the development of new materials or as a catalyst in chemical processes.
作用機序
The mechanism by which phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-methoxy-4-pyrimidinyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aziridine moiety can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The pyrimidine ring may also interact with specific binding sites, influencing biological pathways.
類似化合物との比較
Similar Compounds
Phosphinic amide derivatives: Compounds with similar phosphinic amide groups but different substituents.
Aziridine-containing compounds: Other molecules featuring aziridine rings.
Pyrimidine derivatives: Compounds with pyrimidine rings but different functional groups.
Uniqueness
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-methoxy-4-pyrimidinyl)- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
783-60-8 |
|---|---|
分子式 |
C9H14N5O2P |
分子量 |
255.21 g/mol |
IUPAC名 |
N-[bis(aziridin-1-yl)phosphoryl]-6-methoxypyrimidin-4-amine |
InChI |
InChI=1S/C9H14N5O2P/c1-16-9-6-8(10-7-11-9)12-17(15,13-2-3-13)14-4-5-14/h6-7H,2-5H2,1H3,(H,10,11,12,15) |
InChIキー |
QULWVTNGPDDLKP-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=NC(=C1)NP(=O)(N2CC2)N3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


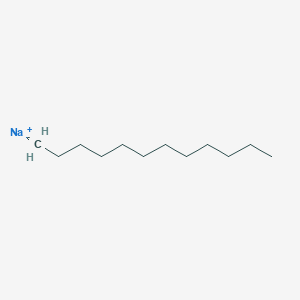

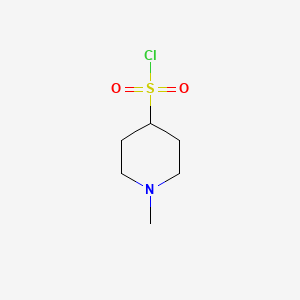
![4h-Imidazo[4,5,1-ij]quinoline](/img/structure/B14750038.png)
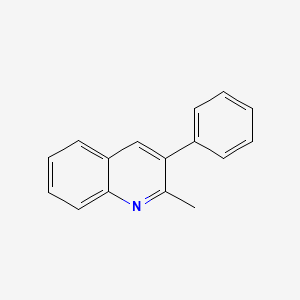
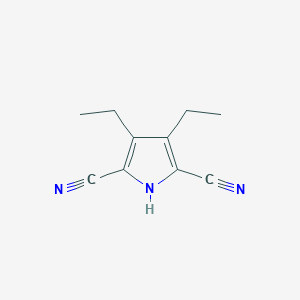
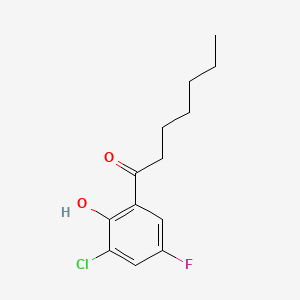
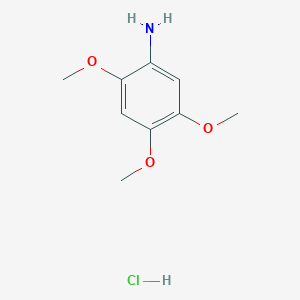
![(3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole](/img/structure/B14750074.png)
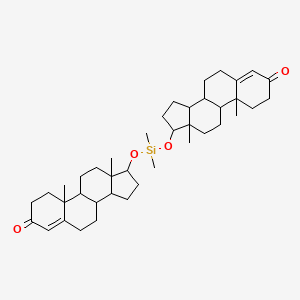
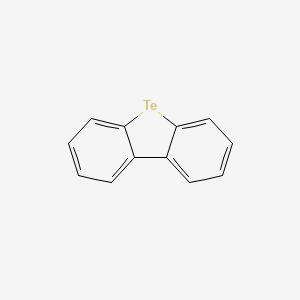
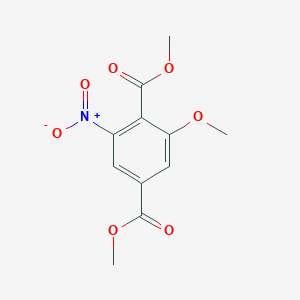
![[(2S)-oxolan-2-yl]methyl (2R)-2-[4-(6-chloranylquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B14750103.png)
